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molecular formula C5H5BrN2O B078064 5-Bromo-2-methoxypyrimidine CAS No. 14001-66-2

5-Bromo-2-methoxypyrimidine

Cat. No. B078064
M. Wt: 189.01 g/mol
InChI Key: DWVCZDMMGYIULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901121B2

Procedure details

Sodium metal (74 mg, 3.10 mmol) was added in portions to CH3OH (25 mL) at 0° C. and the mixture was stirred for 30 min at RT. 5-Bromo-2-chloropyrimidine (500 mg, 2.58 mmol) was added to the above mixture at 0° C., and the resulting reaction mixture was gradually heated to reflux temperature and stirred for 2 h. After complete consumption of the starting material (by TLC), the volatiles were concentrated under reduced pressure; the residue was quenched with ice-cold water (50 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude S (400 mg). The crude material was used directly in the next step without any further purification.
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:4]=[N:5][C:6](Cl)=[N:7][CH:8]=1.[CH3:10][OH:11]>>[Br:2][C:3]1[CH:4]=[N:5][C:6]([O:11][CH3:10])=[N:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After complete consumption of the starting material (by TLC)
CONCENTRATION
Type
CONCENTRATION
Details
the volatiles were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was quenched with ice-cold water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude S (400 mg)
CUSTOM
Type
CUSTOM
Details
The crude material was used directly in the next step without any further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=NC(=NC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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